molecular formula C19H23N3O3 B3012282 N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355701-46-0

N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B3012282
CAS RN: 1355701-46-0
M. Wt: 341.411
InChI Key: PCKJIMOZFNXQAQ-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as C21H24N2O3, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, it has been found to act as a ligand for various receptors in the brain and the nervous system. For example, this compound has been found to bind to the dopamine D3 receptor and the sigma-1 receptor. Binding to these receptors can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been found to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its potential as a ligand for various receptors in the brain and the nervous system. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One direction is the further study of its potential as a drug candidate for the treatment of various diseases. Another direction is the further study of its potential as a ligand for various receptors in the brain and the nervous system. Additionally, the development of new synthesis methods for this compound could lead to increased availability and decreased cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzaldehyde, which is reacted with malononitrile in the presence of ammonium acetate to form 2,3-dimethoxyphenylacetonitrile. This intermediate is then reacted with propargyl bromide and sodium hydride to form N-(2,3-dimethoxybenzyl)-1-propargylpiperidine-4-carboxamide. Finally, this compound is reacted with acetic anhydride and triethylamine to form N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Scientific Research Applications

N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a ligand for various receptors such as the dopamine D3 receptor and the sigma-1 receptor. In neuroscience, this compound has been studied for its potential as a tool for studying the function of the brain and the nervous system.

properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-10-22-11-8-14(9-12-22)19(23)21-16(13-20)15-6-5-7-17(24-2)18(15)25-3/h1,5-7,14,16H,8-12H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKJIMOZFNXQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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